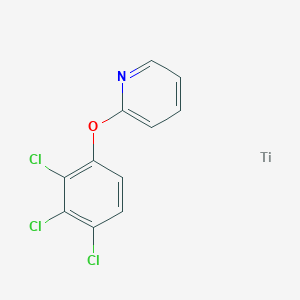![molecular formula C10H11N3O6 B14429094 Ethyl [(3,5-dinitrophenyl)methyl]carbamate CAS No. 80179-75-5](/img/structure/B14429094.png)
Ethyl [(3,5-dinitrophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(3,5-dinitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a dinitrophenyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3,5-dinitrophenyl)methyl]carbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with ethyl carbamate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the sensitive dinitrophenyl group. The reaction can be represented as follows:
3,5-Dinitrobenzyl chloride+Ethyl carbamate→Ethyl [(3,5-dinitrophenyl)methyl]carbamate
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(3,5-dinitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of ethyl [(3,5-diaminophenyl)methyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl [(3,5-dinitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of ethyl [(3,5-dinitrophenyl)methyl]carbamate involves its interaction with specific molecular targets. The dinitrophenyl group can undergo redox reactions, influencing the compound’s reactivity. The carbamate moiety can interact with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Ethyl [(3,5-dinitrophenyl)methyl]carbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Phenyl carbamate
Uniqueness
The presence of the dinitrophenyl group in this compound makes it unique compared to other carbamates. This group imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
80179-75-5 |
|---|---|
Fórmula molecular |
C10H11N3O6 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
ethyl N-[(3,5-dinitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C10H11N3O6/c1-2-19-10(14)11-6-7-3-8(12(15)16)5-9(4-7)13(17)18/h3-5H,2,6H2,1H3,(H,11,14) |
Clave InChI |
WSPNTVGFPDPFNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



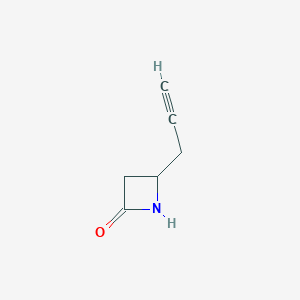
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
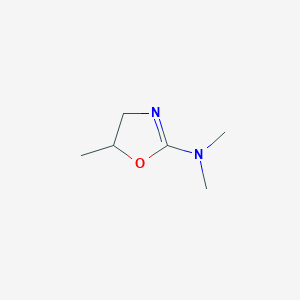
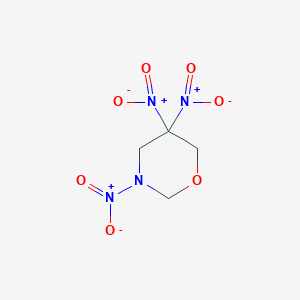
![Bicyclo[4.1.0]hept-2-ene-7-carbonyl chloride](/img/structure/B14429033.png)
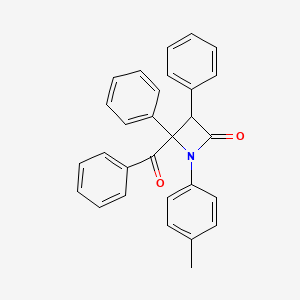
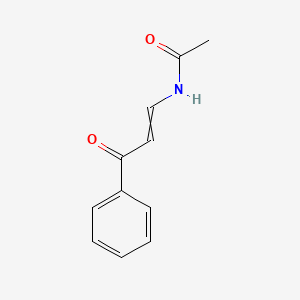

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)

